Regiochemical Identity: N1-Alkylation vs. C3-Alkylation Isomer Differentiation by Boiling Point
The target compound (CAS 218921-02-9) is the N1-alkylated product of 5-methylpyrazole with chloroacetonitrile and must be distinguished from its regioisomer 5-methyl-1H-pyrazole-3-acetonitrile (CAS 278798-06-4), which bears the acetonitrile group at the C3 carbon rather than the N1 nitrogen . The two isomers exhibit a substantial boiling point differential: the target compound has a reported boiling point of 244.5±23.0 °C at 760 mmHg , whereas the C3 regioisomer shows a predicted boiling point of 329.4±27.0 °C . This ~85 °C difference provides a practical diagnostic window for verifying isomeric identity by distillation behavior or GC retention time.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 244.5±23.0 °C |
| Comparator Or Baseline | 5-Methyl-1H-pyrazole-3-acetonitrile (CAS 278798-06-4): 329.4±27.0 °C (predicted) |
| Quantified Difference | Δ ~85 °C (target boils lower) |
| Conditions | Predicted values from ACD/Labs; target compound value from BOC Sciences datasheet |
Why This Matters
Procurement of the wrong regioisomer alters downstream reaction outcomes, and the large boiling point gap enables straightforward identity verification before committing material to synthesis.
